molecular formula Co3O4 B074912 Cobalt oxide CAS No. 1308-06-1

Cobalt oxide

Cat. No.: B074912
CAS No.: 1308-06-1
M. Wt: 240.797 g/mol
InChI Key: LBFUKZWYPLNNJC-UHFFFAOYSA-N
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Description

Cobalt oxide, also known as tricobalt tetraoxide, is an inorganic compound with the chemical formula Co₃O₄. It is one of the well-characterized cobalt oxides and appears as a black antiferromagnetic solid. This compound is a mixed valence compound, sometimes written as Co(II)Co(III)₂O₄, and adopts a normal spinel structure with cobalt ions in both tetrahedral and octahedral interstices of the cubic close-packed lattice of oxide anions .

Mechanism of Action

Target of Action

Cobaltosic oxide primarily targets aqueous zinc-based batteries (ZBBs) . It serves as an advanced cathode material for these batteries . The compound also targets oxygen evolution reactions (OER) , boosting reaction kinetics .

Mode of Action

Cobaltosic oxide interacts with its targets through its unique structural and chemical properties. It has a three-dimensional ordered mesoporous nanoarchitecture with rich oxygen vacancies . These oxygen vacancies and mesopores synergistically enhance the energy storage capacity of ZBBs . In OER, cobaltosic oxide facilitates mass transport by increasing the surface area .

Biochemical Pathways

The primary biochemical pathway affected by cobaltosic oxide involves the generation of energy in ZBBs . The compound enhances the energy storage capacity of these batteries, contributing to their high energy density and long lifespan . In the context of OER, cobaltosic oxide enhances the reaction kinetics, making the process more efficient .

Result of Action

The action of cobaltosic oxide results in enhanced performance of ZBBs. Specifically, batteries using cobaltosic oxide as a cathode material exhibit a remarkable capacity and extraordinary cycling stability . In OER, the compound’s action leads to improved reaction kinetics .

Action Environment

The action of cobaltosic oxide is influenced by environmental factors such as temperature and the presence of other compounds. For instance, cobaltosic oxide converts to Co3O4 upon heating at around 600–700 °C in air . Additionally, the presence of other compounds like zinc in ZBBs can affect the compound’s action .

Biochemical Analysis

Biochemical Properties

Cobaltosic oxide nanoparticles have been found to have fascinating and promising applications in biomedical fields . They are generated using physical, chemical, and biological approaches to give them the right shape, size, and large surface area . The phytochemical compounds contained in the plant extract not only play a role as reducing and stabilizing agents in the synthesis process, but also enhance the therapeutic effects of the compounds .

Cellular Effects

Cobaltosic oxide nanoparticles have been shown to have significant effects on cells. For example, with increasing concentration of cobaltosic oxide nanoparticles, the survival rate of U87 tumor cells decreases

Molecular Mechanism

It is known that the energy storage capacity of cobaltosic oxide is significantly enhanced by the synergistic effect of mesopores and oxygen vacancies . This suggests that cobaltosic oxide may interact with biomolecules in a way that enhances their function.

Temporal Effects in Laboratory Settings

In laboratory settings, cobaltosic oxide has shown remarkable capacity and extraordinary cycling stability . For example, a battery made with cobaltosic oxide as the cathode material delivered a remarkable capacity of 384 mA h g −1 at 1.0 A g −1, which even rose up to 420 mA h g −1 after cycling activation .

Metabolic Pathways

Cobalt is an essential ingredient of vitamin B12 , suggesting that cobaltosic oxide may play a role in the metabolic processes related to this vitamin.

Transport and Distribution

The transport and distribution of cobaltosic oxide within cells and tissues are areas of active research. It is known that cobaltosic oxide nanoparticles have a high electrical conductivity, large active surface area, and strong OH − adsorption capacity , which may influence how they are transported and distributed.

Preparation Methods

Cobalt oxide can be synthesized through various methods:

Chemical Reactions Analysis

Cobalt oxide undergoes various chemical reactions:

Comparison with Similar Compounds

Cobalt oxide can be compared with other cobalt oxides:

    Cobalt(II) Oxide (CoO): This compound is an olive-green or gray solid used in ceramics and chemical industries.

    Cobalt(III) Oxide (Co₂O₃): This is another this compound with a higher oxidation state.

This compound is unique due to its mixed valence state and spinel structure, which contribute to its versatile applications in various fields.

Properties

IUPAC Name

cobalt(2+);cobalt(3+);oxygen(2-)
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InChI

InChI=1S/3Co.4O/q+2;2*+3;4*-2
Source PubChem
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InChI Key

UBEWDCMIDFGDOO-UHFFFAOYSA-N
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Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3]
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Molecular Formula

Co3O4
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Molecular Weight

240.797 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Dry Powder; Dry Powder, Other Solid, Black or grey solid; [Merck Index] Black powder, insoluble in water; [MSDSonline]
Record name Cobalt oxide
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Record name Cobaltic-cobaltous oxide
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CAS No.

1308-06-1, 11104-61-3, 1307-96-6
Record name Cobaltic-cobaltous oxide
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Synthesis routes and methods I

Procedure details

For the starting material, lithium carbonate (Li2CO3) was used as a lithium source, and (Cu0.999V0 001)3O4 which was a composite of tricobalt tetraoxide and vanadium (V) was used as a cobalt source. The composite of tricobalt tetraoxide and vanadium was obtained such that cobalt dissolved in an acid solution and vanadium were precipitated as a composite hydroxide and then were calcined at 300° C. Next, the lithium carbonate and the composite of tricobalt tetraoxide and vanadium were weighed out such that the molar ratio of Li to (Co+V) was 1, and there was then added MgF2 such that the fluorine content in the total amount of positive electrode active material was 0.01 mass %, and then the mixture was mixed. Subsequently, the mixture was calcined in an air atmosphere to obtain a calcined product of LiCo0.999V0 001O2 of a hexagonal crystal system containing fluorine and magnesium, and then the calcined product was ground in a mortar to an average particle size of 10 μm, thereby obtaining a positive electrode active material.
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Synthesis routes and methods II

Procedure details

A cobalt sulfate solution (2 mol/L) and sodium hydroxide solution (5 mol/L) were prepared respectively. To the cobalt sulfate solution, citric acid was added. The resultant mixture and the sodium hydroxide solution were simultaneously added into a reactor by a cocurrent method, and the reaction mixture was allowed to react at 50° C. The pH value was measured at 11. Oxygen was charged uniformly as an oxidant, and the amount thereof was 1.2 times that needed for completely oxidizing the generated cobalt hydroxide. After reaction completion, the solution was aged for 10 hrs at a constant temperature, dried at 110° C., and roasted at 350° C. for 10 hrs to yield spherical tricobalt tetraoxide with diameter D50 of 8.1 μm and tap density of 2.3 g/cm3.
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Synthesis routes and methods III

Procedure details

A cobalt chloride solution (2 mol/L) and sodium hydroxide solution (8 mol/L) were prepared respectively. To the cobalt chloride solution, hexamethylenetetramine was added. The resultant mixture and the sodium hydroxide solution were simultaneously added into a reactor by a cocurrent method, and allowed to react at 60° C. with pH value at 10.5. Air was charged uniformly as an oxidant, and the amount thereof was 1.8 times that needed for completely oxidizing the generated cobalt hydroxide. After reaction, the solution was aged for 12 hrs at a constant temperature, dried at 110° C., and roasted at 400° C. for 8 hrs to yield spherical tricobalt tetraoxide with diameter D50 of 11 μm and tap density of 2.5 g/cm3.
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Synthesis routes and methods IV

Procedure details

A cobalt sulfate solution (1 mol/L) and sodium hydroxide solution (5 mol/L) were prepared respectively. To the cobalt sulfate solution, citric acid was added. The resultant mixture and the sodium hydroxide solution were simultaneously added into a reactor by a cocurrent method, and allowed to react at 50° C. with pH value at 10.5. Hydrogen peroxide was charged uniformly as an oxidant, and the amount thereof was 1.3 times that needed for completely oxidizing the generated cobalt hydroxide. After reaction completion, the solution was aged for 10 hrs at a constant temperature, dried at 110° C., and roasted at 350° C. for 10 hrs to yield spherical tricobalt tetraoxide with diameter D50 of 7.2 μm and tap density of 2.7 g/cm3.
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Q & A

Q1: What is the molecular formula and weight of cobaltosic oxide?

A1: The molecular formula of cobaltosic oxide is Co₃O₄. Its molecular weight is 240.80 g/mol.

Q2: What is the crystal structure of cobaltosic oxide?

A2: Cobaltosic oxide typically crystallizes in a spinel structure, specifically a face-centered cubic spinel structure. This structure can be modified under certain conditions, such as the application of an external magnetic field. []

Q3: Can the morphology of Co₃O₄ be controlled during synthesis?

A3: Yes, the morphology of Co₃O₄ can be tailored by adjusting synthesis parameters. For instance, a study demonstrated the synthesis of 2D nanoporous Co₃O₄ nanosheets by controlling the dealloying time during a chemical dealloying process from a bulk Al-Co alloy. This control over morphology is crucial for optimizing the material's performance in various applications. []

Q4: What catalytic applications does cobaltosic oxide have in environmental remediation?

A4: Cobaltosic oxide has shown promise in the photocatalytic degradation of toxic dyes, offering a more environmentally friendly approach to wastewater treatment. Mesoporous octahedron-shaped Co₃O₄ nanoparticles have exhibited remarkable efficiency in degrading dyes like methyl red, Eriochrome Black-T, bromophenol blue, and malachite green under visible light irradiation. This photocatalytic activity stems from the generation of photogenerated holes (h+), superoxide (O2–) anions, and hydroxyl (·OH) radicals, which effectively break down the dye molecules. [, ]

Q5: How is cobaltosic oxide used in catalytic hydrogenation reactions?

A5: Cobaltosic oxide, particularly when combined with metallic cobalt in a carbon-encapsulated nanocapsule structure (Co/Co₃O₄@C), demonstrates exceptional catalytic activity in the hydrogenation of 4-nitrophenol. This enhanced performance is attributed to the synergistic effects between Co and Co₃O₄, along with the improved hydrophilicity achieved through controlled annealing during synthesis. Notably, these carbon-encapsulated Co/Co₃O₄ nanocapsules have shown catalytic activity exceeding that of some precious metal catalysts reported in the literature. []

Q6: Can cobaltosic oxide be used to remove hydrogen from chlorine gas?

A6: Yes, Co₃O₄ has been successfully employed as a catalyst for the dehydrogenation of tail chlorine, a process crucial in industrial chlorine production. Specifically, Co₃O₄ supported on ZSM-5 (Co₃O₄/ZSM-5) exhibited superior catalytic efficiency and stability compared to unsupported Co₃O₄. This catalyst effectively facilitated the reaction of hydrogen with oxygen and chlorine at low temperatures, achieving high hydrogen conversion rates. []

Q7: What role does cobaltosic oxide play in sodium-ion batteries?

A7: Similar to its role in lithium-ion batteries, Co₃O₄ is also being investigated as a negative electrode active material for sodium-ion batteries, especially those utilizing molten salt electrolytes. Controlling the particle size of Co₃O₄ is crucial in this application. Studies suggest that Co₃O₄ with an average particle size (d50) of 10 μm or less and a maximum particle size (dmax) of 30 μm or less can enhance the capacity, density, and cycle characteristics of these batteries. [, ]

Q8: How can trace amounts of silicon be determined in cobaltosic oxide?

A8: An indirect method using extraction followed by flame atomic absorption spectrometry (FAAS) has been developed for the determination of trace silicon in Co₃O₄. This method involves forming heteropolymolybdates of silicon and phosphorus. Selective extraction is used to separate the phosphorus heteropolymolybdate, allowing for the subsequent determination of silicon by measuring the molybdenum content in the extracted phase using FAAS. This approach effectively minimizes interference from the cobalt matrix and other coexisting elements. []

Q9: Are there methods to prepare cobalt-containing solutions from cobaltosic oxide for further processing?

A9: Yes, a process has been developed for preparing cobalt-containing solutions from Co₃O₄. This method involves dissolving Co₃O₄ in a suitable solvent, adjusting the pH, washing with sodium salts to remove impurities, and finally calcining the product. This process offers advantages such as simplicity, safety, and high product recovery, making it suitable for industrial applications. []

Q10: How are the unique properties of cobaltosic oxide being explored for sensor applications?

A10: The unique electrochemical properties of cobaltosic oxide make it an attractive material for sensor applications. For instance, porous Co₃O₄ arrays fabricated on nickel foam substrates have shown promise as non-enzymatic glucose sensors. These sensors exhibit high sensitivity, a low limit of detection, and fast response times, making them potentially suitable for glucose monitoring. []

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